8-Hydroxypenillic acid

Beschreibung

Historical Discoveries and Initial Elucidation of Formation

The existence of 8-hydroxypenillic acid as a chemical entity has been known for several decades, with methods for its spectrophotometric determination being developed as early as the 1960s acs.org. A significant breakthrough in understanding its formation came from research published in 1996, which detailed a novel reaction catalyzed by a bacterial enzyme. acs.org

In this study, researchers observed that the hydrolysis of 6-aminopenicillanic acid (APA) at a neutral pH, when catalyzed by the class C β-lactamase from Enterobacter cloacae P99, yielded this compound as an unexpected product in bicarbonate-containing buffers. acs.org The formation of this product is believed to occur from the enzymatic turnover of the carbamate (B1207046) of APA. acs.org The presence of this carbamate in bicarbonate solutions was confirmed using ¹H and ¹³C NMR spectra. acs.org The researchers proposed a mechanism where intramolecular nucleophilic attack by the carbamate on the acyl-enzyme intermediate leads to the formation of this compound. acs.org This specific reaction is considered an example of substrate-assisted enzymatic catalysis. acs.org

Further studies and literature from the period also noted the facile formation of this compound from 6-aminopenicillanic acid, highlighting its relevance in the chemistry of penicillin-related compounds. asm.org

Fundamental Significance as a Biological Intermediate in Secondary Metabolism

Secondary metabolism encompasses the chemical pathways in organisms that produce a wide array of specialized compounds not essential for daily survival but crucial for interaction with the environment, defense, and other functions. researchgate.net These pathways often utilize precursors from primary metabolism to generate complex molecules like antibiotics. nih.govfrontiersin.org

This compound is a notable biological intermediate within this context. biosynth.com It is recognized as a metabolite in the fungus Penicillium chrysogenum, a primary industrial producer of penicillin. researchgate.net Research has shown that during cultivation of this fungus, this compound can accumulate in the medium. researchgate.net Its formation is attributed to the carboxylation of 6-aminopenicillanic acid (6-APA), which itself is the core precursor for the biosynthesis of various penicillins. asm.orgresearchgate.net

The presence and concentration of this compound can serve as a biomarker for penicillin production. smolecule.com For instance, the inhibition of enzymes that process 6-APA can lead to its diversion and the accumulation of byproducts like this compound, offering a window into the efficiency of the biosynthetic pathway. biosynth.comsmolecule.com Its role as an intermediate, though perhaps on a side-path from direct penicillin synthesis, is fundamentally linked to the central penicillin precursor, 6-APA, cementing its significance in the study of β-lactam antibiotic biosynthesis. acs.orgresearchgate.net

Chemical Data for this compound

| Property | Data | Source(s) |

| IUPAC Name | 2,2-dimethyl-5-oxo-3,6,7,7a-tetrahydroimidazo[5,1-b] acs.orgbiosynth.comthiazole-3,7-dicarboxylic acid | nih.govlgcstandards.com |

| Molecular Formula | C₉H₁₂N₂O₅S | biosynth.comnih.govchembk.com |

| Molecular Weight | 260.27 g/mol | biosynth.comnih.gov |

| CAS Number | 3053-85-8 | biosynth.comnih.gov |

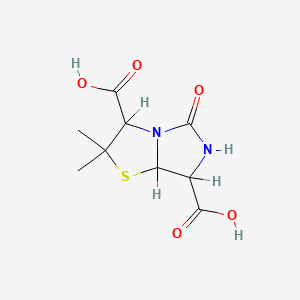

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2-dimethyl-5-oxo-3,6,7,7a-tetrahydroimidazo[5,1-b][1,3]thiazole-3,7-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5S/c1-9(2)4(7(14)15)11-5(17-9)3(6(12)13)10-8(11)16/h3-5H,1-2H3,(H,10,16)(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVCHKFNBPFYCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(NC2=O)C(=O)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00952833 | |

| Record name | 5-Hydroxy-2,2-dimethyl-2,3,7,7a-tetrahydroimidazo[5,1-b][1,3]thiazole-3,7-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3053-85-8 | |

| Record name | 8-Hydroxypenillic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3053-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxypenillic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003053858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-2,2-dimethyl-2,3,7,7a-tetrahydroimidazo[5,1-b][1,3]thiazole-3,7-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways and Enzymology of 8 Hydroxypenillic Acid

Precursor Compounds and Metabolic Origins in Penicillin Biosynthesis

The story of 8-Hydroxypenillic acid's origin is intrinsically linked to the core structure of penicillins and the metabolic pathways that govern their synthesis.

Derivation from 6-Aminopenicillanic Acid (6-APA)

The principal and well-documented precursor to this compound is 6-aminopenicillanic acid (6-APA). 6-APA is the fundamental nucleus of all penicillin antibiotics, and its availability is a critical factor in both natural and semi-synthetic penicillin production. The conversion of 6-APA to this compound is not a spontaneous chemical event but rather a specific enzymatic reaction that occurs under particular conditions. This transformation involves the reaction of 6-APA with carbon dioxide, typically in the form of bicarbonate in aqueous solutions. nih.govnih.gov High-field NMR (¹H and ¹³C) spectral analysis has been instrumental in demonstrating this ready conversion, confirming the structural changes as 6-APA rearranges into this compound in the presence of sodium bicarbonate. nih.gov

Integration into the L-Lysine to Penicillin Nucleus Conversion Pathway

The biosynthetic pathways for L-lysine and penicillin in fungi like Penicillium chrysogenum are interconnected, sharing a common intermediate: L-α-aminoadipic acid. researchgate.netcdnsciencepub.com This molecule stands at a critical metabolic fork, where it can either proceed down the path to lysine (B10760008) synthesis or be incorporated into the penicillin nucleus. researchgate.net The regulation of the L-lysine biosynthetic pathway, therefore, has a direct impact on the availability of L-α-aminoadipic acid for penicillin production. researchgate.netcdnsciencepub.comnih.gov High concentrations of L-lysine can exert feedback inhibition on its own synthesis, which in turn can influence the flux of L-α-aminoadipic acid towards the penicillin pathway. researchgate.netnih.govnih.govresearchgate.net

While L-α-aminoadipic acid is a direct precursor to the penicillin core structure, which is subsequently modified to produce various penicillins (from which 6-APA can be derived), there is no substantial evidence in the peer-reviewed scientific literature to support a direct conversion of L-lysine to this compound as a primary biosynthetic route. The formation of this compound is more accurately described as a specific enzymatic modification of the pre-formed penicillin nucleus, 6-APA.

Enzymatic Catalysis and Reaction Mechanisms

The transformation of 6-APA into this compound is a fascinating example of enzymatic catalysis, highlighting the versatile reactivity of β-lactamase enzymes beyond their typical role in antibiotic resistance.

Role of Class C β-Lactamases in this compound Formation

The key enzymatic players in the formation of this compound from 6-APA are Class C β-lactamases. wikipedia.orgasm.org These enzymes are typically known for their ability to hydrolyze and inactivate β-lactam antibiotics, conferring resistance to bacteria. However, under specific conditions, they can catalyze this alternative reaction with 6-APA. The active site of Class C β-lactamases contains a critical serine residue that is fundamental to its catalytic activity. ebi.ac.uk The unique architecture of the active site in Class C enzymes, as revealed by X-ray crystallography, provides the environment necessary for the binding of 6-APA and the subsequent chemical transformations. rcsb.orgrcsb.org

Carboxylation Reactions and Hydroxylation Processes

The formation of this compound from 6-APA is initiated by a carboxylation reaction. The free amino group of 6-APA reacts with carbon dioxide (or bicarbonate) to form a carbamate (B1207046) intermediate. researchgate.netrsc.orgnih.govnih.govbohrium.com This carbamate formation is a reversible process. The subsequent steps leading to the final this compound structure involve an intramolecular rearrangement and hydrolysis. While the name "this compound" implies a hydroxylation event, the process is more accurately described as a rearrangement of the carboxylated intermediate.

Models of Substrate-Assisted Enzymatic Catalysis

The formation of this compound by Class C β-lactamases is considered an example of substrate-assisted enzymatic catalysis. In this model, the substrate (6-APA), after modification to its carbamate form, actively participates in the catalytic mechanism. The carbamate group is positioned within the enzyme's active site in such a way that it facilitates the subsequent chemical steps, leading to the formation of the final product. This contrasts with mechanisms where the enzyme alone provides all the necessary catalytic groups.

Data Table: Key Compounds in the Biosynthesis and Formation of this compound

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Role |

| This compound | C₉H₁₂N₂O₅S | 260.27 | Final product of the enzymatic reaction. |

| 6-Aminopenicillanic Acid (6-APA) | C₈H₁₂N₂O₃S | 216.26 | Primary precursor for this compound formation. |

| L-Lysine | C₆H₁₄N₂O₂ | 146.19 | Regulator of the penicillin biosynthetic pathway. |

| L-α-Aminoadipic acid | C₆H₁₁NO₄ | 161.16 | Common intermediate in lysine and penicillin biosynthesis. |

| Carbon Dioxide | CO₂ | 44.01 | Reactant in the formation of the carbamate intermediate. |

Regulation of Biosynthesis and By-product Formation

The formation of this compound is not a primary step in the main biosynthetic pathway of penicillin but rather occurs as a by-product. Its regulation is intricately linked to the environmental conditions of the fermentation process and the accumulation of its direct precursor.

Influence of Environmental Factors on Production Fluxes

Environmental parameters play a critical role in the stability of penicillin intermediates and, consequently, in the formation of by-products like this compound. The pH of the fermentation medium is a particularly significant factor. Penicillin G and its precursor, 6-aminopenicillanic acid (6-APA), are susceptible to degradation under certain pH conditions. researchgate.netnih.gov The degradation of 6-APA, which can lead to the formation of this compound, follows pseudo-first-order kinetics and is significantly influenced by pH, with maximum stability observed around pH 8.0. researchgate.netnih.gov Both acidic and alkaline conditions have been shown to accelerate the hydrolysis of penicillin, which would in turn affect the availability of precursors for by-product formation. nih.gov

The table below summarizes the influence of key environmental factors on the stability of penicillin precursors, which indirectly affects the formation of this compound.

| Environmental Factor | Influence on Penicillin Precursors (e.g., 6-APA) | Anticipated Effect on this compound Formation |

|---|---|---|

| pH | Stability is pH-dependent, with increased degradation under acidic and alkaline conditions. nih.gov Maximum stability around pH 8.0. researchgate.net | Formation is likely favored under conditions that promote the degradation of 6-APA. |

| Temperature | Overall penicillin production by P. chrysogenum is temperature-sensitive. nih.gov | Sub-optimal temperatures for penicillin synthesis could alter the pool of intermediates available for by-product formation. |

| Nutrient Availability | Carbon and nitrogen sources influence the overall rate of penicillin biosynthesis. nih.govgoogle.com | Changes in nutrient levels that affect the concentration of 6-APA could indirectly impact the rate of this compound formation. |

Accumulation Dynamics of this compound in Fermentation Processes

This compound has been identified as an extracellular by-product in the fermentation of Penicillium chrysogenum. tudelft.nl Its accumulation is linked to the dynamics of the main penicillin production pathway. Studies have shown that the levels of this compound decrease in correlation with a decreasing penicillin production rate. nih.gov

The formation of this compound arises from the chemical transformation of 6-aminopenicillanic acid (6-APA). nih.gov Research has demonstrated the ready conversion of 6-APA to this compound, particularly in the presence of sodium bicarbonate. nih.govoup.com This conversion is described as a carboxylation of 6-APA in an aqueous solution. researchgate.net The reaction follows first-order kinetics with respect to the concentration of 6-APA. researchgate.net This indicates that the rate of this compound accumulation is directly proportional to the concentration of available 6-APA.

In fermentation processes, the accumulation of this compound is therefore dependent on the concentration of 6-APA that is not efficiently converted into the final penicillin product or is formed from the degradation of penicillin.

Intermediates and Related Metabolites in Penicillin Pathways

The biosynthesis of penicillin is a multi-step process involving several key intermediates and related metabolites. The pathway begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. nih.gov

The primary intermediates in the pathway leading to penicillin are:

δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) : The initial tripeptide formed from the three precursor amino acids.

Isopenicillin N (IPN) : Formed from the oxidative cyclization of ACV.

6-Aminopenicillanic acid (6-APA) : The core β-lactam structure, which is the direct precursor for many semi-synthetic penicillins and also the immediate precursor for the formation of this compound. nih.govnih.gov

In addition to the main intermediates, the fermentation broth can contain various by-products arising from side reactions or degradation. Besides this compound, other related metabolites include:

Benzylpenicillic acid (Penicilloic acid) : A degradation product of penicillin G. tudelft.nl

6-oxopiperidine-2-carboxylic acid (OPC) : Another by-product associated with the penicillin pathway. tudelft.nl

Synthetic Methodologies and Chemical Transformations of 8 Hydroxypenillic Acid

Chemical Synthesis of 8-Hydroxypenillic Acid

The generation of this compound from penicillin precursors involves intricate chemical rearrangements and controlled reaction sequences.

Rearrangement Reactions from Penicillin Precursors

A primary route to this compound involves the rearrangement of the β-lactam ring present in penicillin precursors, most notably 6-aminopenicillanic acid (6-APA). rhhz.net This transformation can be catalyzed by class C β-lactamases, where the enzyme facilitates the reaction of 6-APA with carbon dioxide, leading to the formation of this compound. acs.org The mechanism is believed to involve the formation of a carbamate (B1207046) intermediate from the reaction of the amino group of 6-APA with bicarbonate, which then undergoes an intramolecular nucleophilic attack on the acyl-enzyme intermediate, resulting in the rearranged product. acs.org

A chemical synthesis method, analogous to the enzymatic process, involves dissolving 6-APA in an aqueous solution of sodium bicarbonate and bubbling carbon dioxide through the mixture. acs.org This process also yields the disodium (B8443419) salt of this compound. acs.org The reaction of the free amino group with carbon dioxide is crucial for the decomposition of the penicillanic nucleus and the subsequent rearrangement to the this compound structure. googleapis.com

Controlled Cyclization and Ring-Opening Approaches

The synthesis of this compound inherently involves a controlled cyclization process following the opening of the β-lactam ring. The rearrangement from the 6-APA precursor leads to the formation of a new five-membered cyclic urea (B33335) ring fused to the thiazolidine (B150603) ring, creating the characteristic imidazo[5,1-b]thiazole (B6145799) bicyclic system of this compound. googleapis.com This rearrangement is a key step that transforms the strained four-membered β-lactam ring into a more stable five-membered ring structure. googleapis.comutrgv.edu

Derivatization Strategies and Analogue Synthesis

The unique structure of this compound provides multiple sites for chemical modification, enabling the synthesis of a diverse range of analogues.

Alkylation and Esterification of this compound

The carboxylic acid groups of this compound are primary targets for derivatization through alkylation and esterification. rhhz.net The disodium salt of this compound can be treated with various aliphatic and aromatic halides, such as methyl iodide, benzyl (B1604629) bromide, or propane (B168953) iodide, in a solvent like dimethylformamide (DMF) to yield the corresponding esters in moderate yields. rhhz.net For instance, the use of N,N-diethylaminoethyl bromide hydrobromide, with the addition of sodium bicarbonate to neutralize the hydrobromide, leads to the formation of the diethylaminoethyl ester. rhhz.net

Furthermore, the nitrogen at the N-7 position of the this compound methyl ester can be alkylated using reagents like benzyl bromide or 2-(bromomethyl)benzo[d]thiazole in the presence of a base such as potassium carbonate in DMF. rhhz.net

Table 1: Examples of Alkylation and Esterification of this compound

| Precursor | Reagent(s) | Product |

| This compound disodium salt | Methyl iodide | This compound methyl ester |

| This compound disodium salt | Benzyl bromide | This compound benzyl ester |

| This compound disodium salt | Propane iodide | This compound propyl ester |

| This compound disodium salt | N,N-diethylaminoethyl bromide hydrobromide, Sodium bicarbonate | This compound diethylaminoethyl ester |

| This compound methyl ester | Benzyl bromide, Potassium carbonate | N-7-benzyl-8-hydroxypenillic acid methyl ester |

| This compound methyl ester | 2-(bromomethyl)benzo[d]thiazole, Potassium carbonate | N-7-(2-(benzo[d]thiazol-2-yl)methyl)-8-hydroxypenillic acid methyl ester |

This table is generated based on the derivatization strategies described in the provided text. rhhz.net

Development of Novel Penicillin Derivatives and Related Structures

The synthesis of derivatives from this compound is a strategy to develop new drug-like molecules for biological screening. rhhz.net By modifying the core structure through reactions like alkylation and esterification, a library of compounds with varied side chains can be generated. rhhz.net These derivatives, such as those with methyl, propyl, benzyl, and diethylaminoethyl groups, are synthesized to explore their potential biological activities. rhhz.netresearchgate.net The process allows for the creation of both symmetrical and asymmetrical derivatives, depending on the synthetic route chosen. googleapis.com

Beta-Lactam Ring Manipulation for Structural Diversity

The formation of this compound itself is a prime example of β-lactam ring manipulation, where the four-membered ring undergoes rearrangement to a five-membered cyclic urea. googleapis.com This fundamental transformation from the penicillin nucleus provides a scaffold with altered chemical properties and stereochemistry. Further manipulation of this rearranged nucleus, such as the derivatization of its functional groups, allows for the creation of a wide array of structurally diverse compounds. rhhz.net The cleavage and rearrangement of the β-lactam bond (N4-C7) is a key strategy to move from the classical penicillin structure to other cyclic systems. rhhz.net

Mechanistic Insights into Biological Interactions Non Clinical

Modulation of Enzymatic Activities

8-Hydroxypenillic acid's structure, which is related to the penicillin family, allows it to interact with key bacterial enzymes. These interactions are central to its biological significance, particularly in the context of antibiotic action and resistance.

β-lactamase enzymes are a primary defense mechanism for bacteria against β-lactam antibiotics. They hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective. Penicilloic acids, the products of this hydrolysis, and their derivatives like this compound, can act as reversible, competitive inhibitors of these enzymes. taylorandfrancis.comnih.gov Although generally less potent than their β-lactam precursors, the high concentrations of β-lactams used in clinical settings can lead to significant accumulation of these inhibitory products. taylorandfrancis.com

Interaction studies have shown that this compound is capable of inhibiting certain β-lactamase enzymes, which can impact bacterial resistance mechanisms. smolecule.com Research on a penicillinase from Bacillus cereus (β-lactamase I) demonstrated that penicilloic acids and their decarboxylation products, penilloic acids, are competitive inhibitors. nih.gov

Interestingly, the interaction is not limited to inhibition. Some β-lactamases, specifically those in Class C, can catalyze the formation of this compound from 6-aminopenicillanic acid (6-APA), a common penicillin precursor. smolecule.comacs.org This reaction involves the carboxylation of 6-APA under neutral pH conditions. smolecule.com

Table 1: Interaction of Penicilloic Acid Derivatives with β-Lactamases

| Compound Family | Enzyme Target | Interaction Type | Finding |

|---|---|---|---|

| Penicilloic Acids | β-Lactamase I (B. cereus) | Competitive Inhibition | Act as reversible inhibitors, though less active than parent β-lactams. taylorandfrancis.comnih.gov |

| Penilloic Acids | β-Lactamase I (B. cereus) | Competitive Inhibition | Also act as reversible inhibitors with slightly lower K_i values than penicilloic acids. nih.gov |

The primary mechanism of action for β-lactam antibiotics is the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis in the bacterial cell wall. taylorandfrancis.comfrontiersin.org The structural similarity of this compound to penicillin suggests it can interact with these cell wall synthesis mechanisms. smolecule.com

While the β-lactam ring is opened in this compound, research on related compounds indicates that the resulting structure can still interact with PBPs. A crystallographic study revealed that (5S)-penicilloic acid, formed after the initial reaction of an antibiotic with its target, can bind non-covalently to the active site of PBP3 from Pseudomonas aeruginosa and function as an inhibitor. researchgate.net This finding raises the possibility that this compound could similarly inhibit PBP activity, representing a potential non-covalent mechanism for disrupting cell wall synthesis. researchgate.net

Synergistic Effects in Microbial Systems

Synergy, where the combined effect of two compounds is greater than the sum of their individual effects, is a key strategy to combat antibiotic resistance. Research suggests that this compound may have a role in such combinations. Interaction studies have indicated that when used with other antibiotics, this compound might enhance their efficacy, particularly against resistant bacterial strains. smolecule.com While specific quantitative data for this compound is limited, studies on structurally related compounds support this concept. For example, a new 8-hydroxyquinoline (B1678124) derivative demonstrated synergistic activity with the β-lactam antibiotic oxacillin (B1211168) against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This points to the potential of the broader chemical family to restore the activity of older antibiotics against resistant pathogens.

Broader Biological Activity Research Directions and Potential Applications

Beyond its direct interactions with bacterial enzymes, this compound is a compound of interest in several areas of biochemical and pharmaceutical research. Its unique structure makes it a valuable molecule for exploring new therapeutic avenues and understanding biological processes. ontosight.ai

One of the primary applications is its use as a precursor or intermediate in the chemical synthesis of novel antibiotic derivatives. smolecule.comrhhz.net Researchers have utilized this compound to create new penicillin-like compounds with modified side chains for biological screening. rhhz.netresearchgate.net

Furthermore, this compound serves as a tool in fundamental research. It is used in studies investigating the mechanisms of antibiotic resistance and the enzymatic activity of β-lactamases. smolecule.com Because the accumulation of this compound can result from the inhibition of certain enzymes in the penicillin biosynthesis pathway, it can also be used as a biomarker to monitor the efficiency of industrial penicillin production. smolecule.combiosynth.com Ongoing research continues to explore its potential antibacterial, antifungal, and antiviral properties. ontosight.ai

Table 2: Summary of Research Directions and Potential Applications for this compound

| Research Area | Potential Application | Key Finding |

|---|---|---|

| Antibiotic Development | Precursor for Synthesis | Serves as a starting molecule for creating new semi-synthetic penicillin derivatives. smolecule.comrhhz.net |

| Resistance Studies | Research Tool | Used to investigate enzyme activity and mechanisms related to β-lactamases and antibiotic resistance. smolecule.com |

| Bioprocess Monitoring | Biomarker | Its accumulation can indicate bottlenecks or efficiency in the biosynthetic production of penicillin. smolecule.combiosynth.com |

| Novel Therapeutics | Drug Candidate | Explored for its potential antibacterial, antifungal, and antiviral activities to treat infections. ontosight.ai |

Advanced Analytical and Spectroscopic Characterization Techniques

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for confirming the molecular structure of 8-hydroxypenillic acid and for developing quantitative assays.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool for the unambiguous structural confirmation of this compound. smolecule.comacs.orgacs.org High-field ¹H (proton) and ¹³C (carbon-13) NMR experiments, often conducted in deuterium (B1214612) oxide (D₂O), provide a detailed map of the molecule's atomic framework. smolecule.comacs.org

The identification of this compound as an unexpected enzymatic product from 6-aminopenicillanic acid (APA) was confirmed by comparing the NMR spectra of the product with that of a chemically synthesized standard. acs.orgacs.org The ¹H NMR spectrum shows well-resolved signals that correspond to the unique electronic environments of the protons within the fused imidazo[5,1-b]thiazole (B6145799) bicyclic system. smolecule.comacs.org Similarly, ¹³C NMR spectroscopy provides complementary data on the carbon skeleton, with distinct chemical shifts observed for the carbonyl carbons of the two carboxylic acid groups and the amide function, which aids in final structural verification. smolecule.comacs.org These NMR investigations have been crucial in elucidating the mechanism of its formation from penicillin precursors. smolecule.com

Table 1: Role of NMR Spectroscopy in the Analysis of this compound

| NMR Technique | Information Provided | Application in 8-HPA Analysis |

|---|---|---|

| ¹H NMR | Provides information on the proton environment, including chemical shifts and spin-spin coupling. | Confirms the arrangement of hydrogen atoms on the bicyclic core and verifies structural integrity. acs.orgacs.org |

| ¹³C NMR | Details the carbon framework of the molecule. | Identifies key functional groups like carbonyls and confirms the carbon backbone structure. smolecule.comacs.org |

| 2D NMR (e.g., COSY, HMQC) | Establishes correlations between different nuclei (H-H, C-H). | Used to unambiguously assign all proton and carbon signals to specific atoms in the molecule. |

Spectrophotometry offers reliable methods for the detection and quantification of this compound. A specific method has been developed that involves the isolation of its silver salt, which is then reacted with vanillin (B372448) to produce a visible chromophore that can be measured spectrometrically. researchgate.netacs.org This color-forming reaction provides a basis for quantitative analysis with a reported precision of better than 3%. researchgate.net

In addition to colorimetric methods, Ultraviolet-Visible (UV-Vis) spectroscopy is employed, particularly as a detection method in chromatographic and electrophoretic techniques. nih.govunchainedlabs.com While detailed UV-Vis spectra for the isolated compound are not extensively documented in the literature, its constituent chromophores, such as the carbonyl groups and the heterocyclic system, are expected to exhibit characteristic absorption in the UV range. smolecule.com This property is leveraged in HPLC and capillary electrophoresis systems equipped with UV detectors for quantification. nih.gov

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for isolating this compound from the complex mixtures in which it is typically found, such as fermentation broths.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and analysis of this compound alongside its precursors and other related by-products in the penicillin production pathway. scribd.com Reversed-phase HPLC methods are commonly used for separating organic acids and related polar compounds. pan.olsztyn.plresearchgate.net The separation is typically achieved using a C18 or a polymer-based column, with a mobile phase consisting of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like methanol (B129727) or acetonitrile. hplc.euoiv.intchromatographyonline.com The pH of the mobile phase is a critical parameter for controlling the retention of ionizable compounds like this compound. hplc.eu Detection is often performed using a UV detector set at a wavelength appropriate for the analytes. oiv.int HPLC methods allow for the resolution of this compound from compounds such as 6-aminopenicillanic acid and penicilloic acid. scribd.comrug.nl

Table 2: Typical Parameters for HPLC Analysis of Penicillin-Related Organic Acids

| Parameter | Typical Setting/Choice | Purpose |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 or Polymer-based | Separates compounds based on hydrophobicity. |

| Mobile Phase | Buffered aqueous solution (e.g., phosphate, acetate) with organic modifier (e.g., acetonitrile, methanol). hplc.eu | Elutes compounds from the column; pH control is crucial for retention of acids. hplc.eu |

| Detection | UV-Vis Spectrophotometry (e.g., at 210 nm or 300 nm). researchgate.netoiv.int | Quantifies the amount of analyte as it elutes from the column. |

| Flow Rate | 0.5 - 1.0 mL/min. ecochem.com.co | Controls the speed of the separation and can affect resolution. |

| Temperature | Controlled, often slightly elevated (e.g., 30-60 °C). chromatographyonline.com | Improves peak shape and separation efficiency. |

Mass Spectrometry (MS), particularly when coupled with a separation technique like HPLC or capillary electrophoresis (CE), is a powerful tool for the definitive identification of this compound. nih.gov Electrospray ionization (ESI) is a common ionization technique used for this class of compounds. nih.gov

High-resolution mass spectrometry (HRMS) provides an exact mass measurement, which can confirm the elemental composition of the molecule. smolecule.com For this compound (C₉H₁₂N₂O₅S), the calculated molecular weight is 260.27 g/mol , and mass spectrometric analysis confirms a molecular ion peak at a mass-to-charge ratio (m/z) of 260. smolecule.combiosynth.comnih.gov Fragmentation patterns observed in tandem MS (MS/MS) experiments yield characteristic fragment ions that further support the structural identification. smolecule.com

Table 3: Mass Spectrometry Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂N₂O₅S | smolecule.combiosynth.com |

| Molecular Weight | 260.27 g/mol | smolecule.combiosynth.comnih.gov |

| Molecular Ion Peak (m/z) | 260 | smolecule.com |

| Exact Mass | 260.0467 | smolecule.comnih.gov |

Applications in Metabolic Flux Analysis and Biomarker Identification

The analytical methods described above are applied to study the dynamics of penicillin biosynthesis, where this compound serves as a key indicator.

Metabolic flux analysis is used to quantify the rates of metabolic reactions within a biological system and identify potential bottlenecks in a biosynthetic pathway. rug.nlnih.gov In the context of penicillin production by fungi like Penicillium chrysogenum, this compound is a known by-product. rug.nl Its formation represents a diversion of the precursor 6-aminopenicillanic acid (6-APA) away from the main penicillin synthesis pathway. biosynth.com

Consequently, the accumulation of this compound can be used as a valuable biomarker for the efficiency of the penicillin production process. biosynth.com Monitoring the levels of 8-HPA provides insights into the activity of enzymes involved and can highlight metabolic bottlenecks. rug.nlbiosynth.com For instance, if conditions lead to the inhibition of the final acylation step to form penicillin, an increase in the flux towards this compound may be observed. biosynth.com Therefore, the quantitative analysis of 8-HPA is integral to metabolic control analysis and the optimization of industrial penicillin fermentation. rug.nlresearcher.life

Theoretical and Computational Studies of 8 Hydroxypenillic Acid

Structure-Activity Relationship (SAR) Studies on Derivatives

While specific SAR studies on derivatives of 8-hydroxypenillic acid are not extensively detailed in the provided search results, the principles of SAR can be applied based on related compounds. nih.gov The core structure of this compound, with its fused bicyclic system and hydroxyl group at the 8-position, is crucial for its biological activity. smolecule.comontosight.ai

SAR studies on related quinoline (B57606) derivatives, for example, have shown that modifications to the core structure can significantly impact biological activity. nih.govnih.gov For instance, the introduction of different substituents can alter properties like lipophilicity and electronic distribution, which in turn affects interactions with biological targets. nih.gov

In the context of this compound derivatives, SAR studies would likely focus on:

Modification of the carboxylic acid groups: Esterification or amidation of the carboxylic acid groups at positions 3 and 7 could influence cell permeability and target binding.

Substitution on the bicyclic core: Introducing various functional groups at different positions of the imidazo[5,1-b]thiazole (B6145799) ring system could modulate the compound's activity.

Alterations to the 2,2-dimethyl group: While potentially challenging synthetically, changes to these groups could impact the conformational properties of the molecule. smolecule.com

A study on the synthesis of new penicillin derivatives involved the alkylation of this compound, yielding derivatives with methyl, propyl, benzyl (B1604629), and diethylaminoethyl side chains. researchgate.net The biological activities of these compounds were then evaluated, representing a practical application of SAR principles. researchgate.net

| Derivative Type | Modification | Potential Impact on Activity |

| Alkyl esters | Esterification of carboxylic acids | Increased lipophilicity, potentially improved cell penetration. |

| Amides | Amidation of carboxylic acids | Altered hydrogen bonding capacity and target interaction. |

| Side-chain derivatives | Alkylation of the core structure | Changes in steric and electronic properties affecting enzyme inhibition. researchgate.net |

Future Research Directions and Translational Perspectives Non Clinical

Engineering of Biosynthetic Pathways for Enhanced Production or Novel Compounds

The role of 8-hydroxypenillic acid as a key intermediate in the biosynthesis of penicillin presents significant opportunities for metabolic engineering. smolecule.combiosynth.com By manipulating the genetic and enzymatic machinery of producing organisms, researchers can aim to enhance the production yields of not only existing β-lactam antibiotics but also to generate novel compounds with potentially improved therapeutic properties.

One of the primary strategies in biosynthetic pathway engineering is the targeted modification of genes to optimize metabolic flux. This can involve the overexpression of genes encoding rate-limiting enzymes or the downregulation or knockout of genes responsible for the formation of undesirable byproducts. bohrium.com For instance, in the context of penicillin production in Penicillium chrysogenum, high concentrations of the side-chain precursor phenoxyacetic acid have been shown to increase the specific production rate of penicillin V while reducing the formation of byproducts like 6-aminopenicillanic acid and this compound. researchgate.net This suggests that controlling precursor supply is a critical factor in directing the metabolic flow towards the desired end product.

Furthermore, the introduction of heterologous genes from other organisms can extend existing biosynthetic pathways, leading to the creation of novel β-lactam structures. researchgate.net This approach, a cornerstone of metabolic engineering, has the potential to generate antibiotics that can overcome existing resistance mechanisms. The accumulation of this compound can serve as a valuable biomarker, indicating potential bottlenecks in the penicillin production process, particularly if the enzyme hydroxypenicillinase is inhibited. smolecule.combiosynth.com Monitoring its levels can provide crucial insights for optimizing the efficiency of the engineered pathway.

The principles of metabolic engineering, which include enhancing the efficiency of biosynthetic pathways, avoiding toxic byproduct accumulation, and dynamically regulating metabolic flux, are all applicable to optimizing the production of compounds derived from this compound. bohrium.com By applying these strategies, it is feasible to develop microbial cell factories capable of producing high titers of valuable antibiotics.

Table 1: Strategies for Engineering Biosynthetic Pathways

| Strategy | Description | Potential Impact on this compound-Related Pathways |

| Gene Overexpression | Increasing the expression of key enzymes in the pathway. | Enhance the conversion of precursors to this compound and subsequently to downstream antibiotics. |

| Gene Knockout/Downregulation | Eliminating or reducing the expression of enzymes leading to byproduct formation. | Decrease the accumulation of undesirable intermediates and increase the yield of the target antibiotic. |

| Heterologous Gene Expression | Introducing genes from other organisms to create new pathways. researchgate.net | Generate novel β-lactam antibiotics with potentially improved activity or resistance profiles. researchgate.net |

| Precursor Supply Optimization | Controlling the concentration of initial building blocks for the pathway. researchgate.net | Maximize the flux towards the desired penicillin product and minimize byproduct formation. researchgate.net |

| Dynamic Regulation | Implementing genetic circuits to control metabolic flow between cell growth and product synthesis. bohrium.com | Optimize the overall productivity of the fermentation process. |

Exploration of Novel Biocatalytic Applications

The unique chemical structure of this compound, particularly its hydroxyl group at the 8-position, makes it an intriguing molecule for exploration in novel biocatalytic applications beyond its role in antibiotic synthesis. smolecule.com Biocatalysis, the use of natural catalysts like enzymes to perform chemical transformations, is a rapidly growing field driven by the demand for greener and more sustainable industrial processes. mdpi.com

Enzymes offer high selectivity and can operate under mild reaction conditions, making them attractive alternatives to traditional chemical catalysts. mdpi.com The reactivity of this compound could be harnessed by various enzymes to create a range of valuable chemical entities. For instance, lipases, which are known for their broad substrate specificity, have been successfully used in the synthesis of novel polyesters and oligoesters. mdpi.comnih.gov It is conceivable that this compound could serve as a monomer or a functionalizing agent in enzymatic polymerizations to create new biocompatible materials with unique properties.

Moreover, the field of biocatalysis is continuously expanding through the discovery of novel enzymes from diverse environments, including marine ecosystems, via metagenomic approaches. mdpi.com These new biocatalysts could potentially catalyze novel transformations of this compound, leading to the synthesis of compounds with applications in pharmaceuticals, fine chemicals, or agrochemicals. The immobilization of enzymes on various supports, such as nanomaterials, can further enhance their stability and reusability, making biocatalytic processes more economically viable. nih.gov

Research in this area could focus on screening diverse enzyme libraries for activity towards this compound and its derivatives. The characterization of any identified enzymatic activities would be crucial for understanding the reaction mechanisms and for optimizing the reaction conditions. This exploration could unlock new synthetic routes to valuable molecules, further highlighting the versatility of this β-lactam intermediate.

Contributions to Antimicrobial Resistance Mechanism Studies

This compound and its derivatives can serve as valuable tools in the study of antimicrobial resistance mechanisms. The rise of antibiotic-resistant bacteria is a major global health threat, and understanding how bacteria evade the action of antibiotics is critical for the development of new therapeutic strategies. ontosight.ainih.gov

One of the primary mechanisms of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic inactive. nih.gov Studies have shown that this compound can interact with and, in some cases, inhibit certain β-lactamase enzymes. smolecule.com This inhibitory activity makes it a useful probe for studying the structure and function of these resistance-conferring enzymes. For example, the hydrolysis of 6-aminopenicillanic acid (APA) by the class C β-lactamase from Enterobacter cloacae P99 in the presence of bicarbonate was observed to yield this compound. acs.org This reaction provides insights into the catalytic mechanism of this particular class of β-lactamase.

Furthermore, understanding how this compound and its carbamate (B1207046) form interact with the active sites of different classes of β-lactamases can aid in the design of novel β-lactamase inhibitors. acs.org By elucidating the structural determinants of binding and inhibition, researchers can develop compounds that can be co-administered with β-lactam antibiotics to protect them from degradation by β-lactamases.

In addition to its role in studying β-lactamases, this compound can also be used to investigate other resistance mechanisms, such as alterations in penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics, and the role of efflux pumps in extruding antibiotics from the bacterial cell. nih.gov By serving as a model compound, this compound can contribute to a deeper understanding of the complex interplay of factors that contribute to antibiotic resistance.

Q & A

Q. How to optimize reaction conditions for synthesizing novel this compound esters?

- Methodological Answer : Use a Design of Experiments (DoE) approach:

- Variables : Temperature (40–60°C), alkyl halide stoichiometry (1.2–2.0 equiv.), and reaction time (6–24 h).

- Response metrics : Isolated yield, purity (HPLC area %), and reaction scalability.

- Analysis : Apply ANOVA to identify significant factors. Prioritize conditions with >70% yield and <5% side products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.